3-Methoxybenzoyl cyanide

Vue d'ensemble

Description

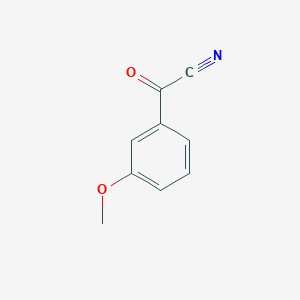

3-Methoxybenzoyl cyanide: is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxybenzoyl cyanide can be synthesized through various methods. One common method involves the cyanation of 3-methoxybenzoyl chloride using a cyanide source such as sodium cyanide or potassium cyanide under appropriate reaction conditions . Another method involves the use of electrophilic cyanide-transfer reagents under transition metal-free conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-toxic cyanation agents to ensure safety and minimize environmental impact . The process typically includes the use of metal cyanides, ketone cyanohydrins, or trimethylsilyl cyanide as cyanide sources .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxybenzoyl cyanide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Electrophilic Cyanation: The compound can be used in electrophilic cyanation reactions to introduce the cyanide group into other molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide are commonly used under basic conditions.

Electrophilic Cyanation: Electrophilic cyanide-transfer reagents are used under transition metal-free conditions.

Major Products Formed: The major products formed from these reactions include various cyanated derivatives, which can be further utilized in the synthesis of more complex molecules .

Applications De Recherche Scientifique

3-Methoxybenzoyl cyanide has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Methoxybenzoyl cyanide involves its ability to act as a cyanating agent, introducing the cyanide group into other molecules. This process typically involves the cleavage of the X–CN bond and the transfer of the cyanide group to the acceptor molecule . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

- 3-Methoxybenzonitrile

- 3-Methoxybenzaldehyde

- 3-Methoxybenzoic acid

Comparison: 3-Methoxybenzoyl cyanide is unique due to its cyanide group, which allows it to participate in cyanation reactions that other similar compounds, such as 3-Methoxybenzonitrile, 3-Methoxybenzaldehyde, and 3-Methoxybenzoic acid, cannot . This makes it a valuable compound in organic synthesis and various research applications .

Activité Biologique

3-Methoxybenzoyl cyanide (CAS Number: 23194-66-3) is a compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article explores its biochemical properties, mechanisms of action, toxicological profile, and potential therapeutic implications, supported by relevant case studies and research findings.

This compound is characterized by its cyanide moiety, which contributes to its biological activity. The compound acts primarily as a cyanating agent , facilitating the introduction of cyanide groups into other molecules. This mechanism involves the cleavage of the X–CN bond, allowing for the transfer of the cyanide group to acceptor molecules, which can lead to significant biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.19 g/mol |

| Boiling Point | 305 °C |

| Solubility | Soluble in organic solvents |

Biological Activity

Research into the biological activity of this compound indicates that it may have several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that compounds containing cyanide moieties can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

- Enzyme Interactions : The compound has been studied for its interactions with various enzymes, potentially influencing metabolic pathways and enzyme kinetics.

- Cytotoxicity : Due to its cyanide content, this compound may exhibit cytotoxic effects in certain concentrations. Case studies indicate that exposure to cyanogenic compounds can lead to severe physiological responses, including respiratory failure and metabolic dysfunctions .

Toxicological Profile

The toxicity of cyanides, including this compound, is a critical aspect of its biological activity. Cyanides are known mitochondrial poisons that inhibit cytochrome c oxidase in the electron transport chain, leading to cellular hypoxia and energy depletion .

Case Studies

- Occupational Exposure : A study reported incidents of fatal cyanide poisoning among workers in an electroplating facility. Symptoms included respiratory distress and rapid onset of asphyxia due to high concentrations of hydrogen cyanide released during operations .

- Animal Models : Research involving rat models demonstrated that exposure to cyanogenic compounds resulted in significant mortality rates within hours. The study highlighted the role of antidotes such as methionine in mitigating toxicity by forming less harmful compounds .

Research Findings

Recent studies have utilized in silico methods to predict the toxicological effects and biological activities of this compound and related compounds. These methods include:

- Molecular Docking : Identifying binding affinities with various biological targets.

- ADMET Analysis : Evaluating Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to assess potential risks associated with the compound .

Table 2: Summary of Biological Activities and Toxicity Findings

Propriétés

IUPAC Name |

3-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLCTVJWFATQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494332 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-66-3 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.